molecular formula C13H12O4 B14329117 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione CAS No. 111078-33-2

6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione

Cat. No.: B14329117
CAS No.: 111078-33-2
M. Wt: 232.23 g/mol
InChI Key: XWFHOKDHYTWDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is structurally related to vitamin K3 (menadione) and phthiocol, both of which have significant roles in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses substituted maleic anhydrides and/or substituted 1,4-dimethoxybenzene in the presence of aluminum chloride and sodium chloride at high temperatures, followed by demethylation with hydrochloric acid at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: NBS in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

111078-33-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

6-ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O4/c1-3-7-5-9(15)10-11(13(7)17)8(14)4-6(2)12(10)16/h4-5,15,17H,3H2,1-2H3

InChI Key

XWFHOKDHYTWDFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.